2-[4-(Bromomethyl)phenyl]-5-decylpyrimidine
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Overview
Description
2-[4-(Bromomethyl)phenyl]-5-decylpyrimidine is an organic compound characterized by a pyrimidine ring substituted with a bromomethylphenyl group and a decyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Bromomethyl)phenyl]-5-decylpyrimidine typically involves a multi-step process. One common method starts with the bromination of a suitable precursor, such as 4-methylphenylpyrimidine, using N-bromosuccinimide (NBS) in the presence of a radical initiator . The resulting bromomethyl derivative is then subjected to further reactions to introduce the decyl chain, often through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Bromomethyl)phenyl]-5-decylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the bromomethyl group and the pyrimidine ring.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromomethyl group reacts with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Employed in coupling reactions like Suzuki-Miyaura.
Strong Bases: Used in nucleophilic substitution reactions to deprotonate nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted phenyl derivatives .
Scientific Research Applications
2-[4-(Bromomethyl)phenyl]-5-decylpyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-(Bromomethyl)phenyl]-5-decylpyrimidine involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects . Additionally, the pyrimidine ring can interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromomethyl)phenylpropionic acid
- 4-Bromomethylphenylboronic acid pinacol ester
- 2-(4-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
2-[4-(Bromomethyl)phenyl]-5-decylpyrimidine is unique due to its combination of a bromomethylphenyl group and a decyl chain attached to a pyrimidine ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
141789-57-3 |
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Molecular Formula |
C21H29BrN2 |
Molecular Weight |
389.4 g/mol |
IUPAC Name |
2-[4-(bromomethyl)phenyl]-5-decylpyrimidine |
InChI |
InChI=1S/C21H29BrN2/c1-2-3-4-5-6-7-8-9-10-19-16-23-21(24-17-19)20-13-11-18(15-22)12-14-20/h11-14,16-17H,2-10,15H2,1H3 |
InChI Key |
PTCAUIPTRYMTQH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)CBr |
Origin of Product |
United States |
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